Vimseltinib

説明

特性

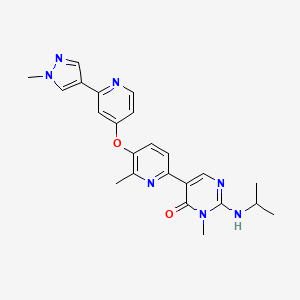

IUPAC Name |

3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAHWWPABTBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628606-05-2 | |

| Record name | Vimseltinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628606052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIMSELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX9FTM69BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vimseltinib's Mechanism of Action in Tenosynovial Giant Cell Tumor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Pathogenic Driver of TGCT

Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium, bursae, and tendon sheaths.[1][2] The disease is characterized by substantial morbidity, including pain, stiffness, and limited range of motion, which significantly impairs quality of life.[3] The underlying molecular driver in the majority of TGCT cases is a chromosomal translocation involving the Colony-Stimulating Factor 1 (CSF1) gene.[1][3][4][5] This leads to the overexpression and secretion of the CSF1 ligand by a minority of neoplastic cells within the tumor.

The overproduced CSF1 acts as a powerful chemoattractant, recruiting a large influx of non-neoplastic inflammatory cells that express the Colony-Stimulating Factor 1 Receptor (CSF1R), primarily macrophages.[6][7][8] The binding of CSF1 to CSF1R triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote the survival, proliferation, and differentiation of these CSF1R-expressing cells, which constitute the bulk of the tumor mass.[9][10][11]

Vimseltinib (formerly DCC-3014) is an oral, potent, and highly selective tyrosine kinase inhibitor (TKI) specifically designed to target this pathogenic axis.[6][8][12][13][14] By inhibiting CSF1R, this compound aims to deplete the CSF1R-dependent cells that form the tumor, thereby reducing tumor volume and improving clinical symptoms.[6][8][12][14] On February 14, 2025, the U.S. Food and Drug Administration (FDA) approved this compound for adult patients with symptomatic TGCT for whom surgical resection may lead to worsening functional limitation or severe morbidity.[13]

Core Mechanism: Selective Inhibition of the CSF1R Kinase

This compound functions as a "switch control" inhibitor of CSF1R.[6][8][12][13][14] This mechanism involves binding to a unique "switch pocket" region of the kinase domain.[1][15] This action stabilizes the kinase in a catalytically inactive conformation, preventing the conformational changes required for activation.[1][9] Consequently, this compound effectively blocks CSF1-induced autophosphorylation of the receptor and abrogates downstream signaling.[5][9]

A key feature of this compound is its high selectivity. Preclinical studies have demonstrated that it is over 500-fold more selective for CSF1R compared to closely related kinases such as KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), Platelet-Derived Growth Factor Receptor Beta (PDGFRB), and FMS-like Tyrosine Kinase 3 (FLT3).[6][7][8][15] This high selectivity is significant because off-target inhibition of these other kinases by less selective inhibitors can lead to adverse events that may limit the achievable dose and, therefore, the extent of CSF1R suppression.[6][7][8][14][15]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The MOTION study: a randomized, phase III study of this compound for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Deciphera [deciphera.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. ROMVIMZA⢠(this compound) Mechanism of Action [romvimzahcp.com]

- 6. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. oncodaily.com [oncodaily.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. tandfonline.com [tandfonline.com]

Vimseltinib Target Validation in Solid Tumors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for vimseltinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), in the context of solid tumors. This document details the preclinical and clinical evidence supporting the therapeutic potential of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Introduction: The Rationale for Targeting CSF1R in Solid Tumors

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression, metastasis, and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype. These M2-like TAMs contribute to tumor growth by promoting angiogenesis, suppressing cytotoxic T-cell activity, and facilitating tissue remodeling that enables invasion and metastasis.[1]

The recruitment, differentiation, and survival of TAMs are largely dependent on the activation of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] Its ligands, CSF-1 and Interleukin-34 (IL-34), are frequently overexpressed by tumor cells, leading to a feed-forward loop that sustains a pro-tumoral TME. Elevated levels of CSF1R and its ligands have been associated with poor prognosis in various solid tumors, including breast, ovarian, and prostate cancers.[2] Therefore, inhibiting the CSF1R signaling pathway presents a compelling therapeutic strategy to remodel the TME from an immunosuppressive to an immune-active state, thereby unleashing the body's own anti-tumor immune response.

This compound: A Selective Switch-Control Inhibitor of CSF1R

This compound is an orally bioavailable, potent, and highly selective "switch-control" inhibitor of CSF1R.[3][4][5] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to the switch pocket of the CSF1R kinase domain, stabilizing it in an inactive conformation.[2][3] This unique mechanism of action confers high selectivity for CSF1R over other closely related kinases, such as KIT, FLT3, and PDGFR, which can minimize off-target toxicities.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CSF1R signaling, which leads to the depletion of TAMs within the tumor microenvironment.[3][4][5] By blocking the survival signals mediated by CSF1R, this compound induces apoptosis in TAMs. The reduction in M2-like TAMs has a dual effect on the TME:

-

Alleviation of Immunosuppression: The decrease in immunosuppressive cytokines and factors secreted by TAMs allows for the activation and infiltration of cytotoxic T-lymphocytes (CD8+ T cells) into the tumor.

-

Inhibition of Pro-Tumoral Functions: The reduction in TAMs curtails their contribution to angiogenesis, tumor cell proliferation, and invasion.

The following diagram illustrates the CSF1R signaling pathway and the mechanism of action of this compound.

Preclinical Validation in Solid Tumors

The anti-tumor activity of this compound has been evaluated in various preclinical models. A key study utilized the syngeneic MC38 colorectal cancer mouse model to assess the in vivo efficacy of this compound.[3][4][6]

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of CSF1R in biochemical and cellular assays.

| Assay Type | Target | IC50 | Selectivity vs. Off-Targets (KIT, FLT3, PDGFR) | Reference |

| Biochemical Kinase Assay | CSF1R | 2.8 nM | >500-fold | [3] |

| Cellular Assay (M-NFS-60 proliferation) | CSF1R | 3.7 nM | Not Applicable | [6] |

| Human Whole Blood Assay (pERK inhibition) | CSF1R | 403 nM | Not Applicable | [3][4] |

In Vivo Efficacy in a Syngeneic Colorectal Cancer Model (MC38)

In the MC38 colorectal cancer model, oral administration of this compound resulted in significant tumor growth inhibition.[3][4][6]

| Treatment Group | Dose | Mean Tumor Burden (end of study) | Tumor Growth Inhibition (%) | Reference |

| Vehicle | - | ~1500 mm³ | - | [3][6] |

| This compound | 10 mg/kg QD | ~500 mm³ | ~67% | [3][6] |

Modulation of the Tumor Microenvironment

Treatment with this compound led to a significant remodeling of the tumor microenvironment in the MC38 model.

| Biomarker | Change with this compound Treatment | Reference |

| Tumor-Associated Macrophages (TAMs) | Significant Depletion | [3][4][6] |

| CD8+ Cytotoxic T-cells | Significant Increase | [3][4][6] |

| Regulatory T-cells (Tregs) | No Significant Change | [3][6] |

The following diagram illustrates the experimental workflow for the preclinical evaluation of this compound.

Clinical Validation in Solid Tumors

A Phase I, first-in-human study of this compound was conducted in patients with advanced solid tumors and tenosynovial giant cell tumor (TGCT).[7] While the most robust responses were observed in TGCT, the study included patients with a variety of malignant solid tumors, such as colorectal, pancreatic, and ovarian carcinomas.[7] The study established a recommended Phase II dose of 30 mg twice weekly and demonstrated a manageable safety profile with no evidence of cholestatic hepatotoxicity.[7]

Pharmacodynamic analyses from the trial confirmed dose-dependent inhibition of CSF1R.[7] The clinical data, combined with the strong preclinical rationale, support the continued investigation of this compound in solid tumors, potentially in combination with other immunotherapies.

The logical relationship between CSF1R inhibition and the anti-tumor effect is summarized in the diagram below.

Experimental Protocols

Biochemical Kinase Assay

-

Enzyme: Recombinant human CSF1R kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1.

-

Detection Method: ADP-Glo™ Kinase Assay (Promega). The assay measures ADP production as a luminescent signal.

-

Procedure:

-

Prepare a reaction mixture containing CSF1R enzyme, kinase assay buffer, and the substrate.

-

Add serial dilutions of this compound or control compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure ADP production using the ADP-Glo™ reagent and a luminometer.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (M-NFS-60)

-

Cell Line: M-NFS-60, a murine macrophage cell line whose proliferation is dependent on CSF-1.

-

Stimulus: Recombinant murine CSF-1.

-

Detection Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Procedure:

-

Seed M-NFS-60 cells in 96-well plates.

-

Add serial dilutions of this compound or control compounds.

-

Add a fixed concentration of CSF-1 to stimulate proliferation.

-

Incubate for 72 hours at 37°C in a CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® reagent and a luminometer.

-

Calculate IC50 values from the dose-response curves.

-

Syngeneic Mouse Model (MC38)

-

Animal Model: C57BL/6 mice.

-

Tumor Cell Line: MC38 murine colorectal adenocarcinoma cells.

-

Procedure:

-

Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound orally at the specified dose and schedule.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

-

At the end of the study, euthanize mice and harvest tumors for further analysis.

-

Tumor Microenvironment Analysis (Flow Cytometry)

-

Sample: Harvested tumors from the in vivo study.

-

Procedure:

-

Mechanically and enzymatically dissociate tumors into single-cell suspensions.

-

Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD8 for cytotoxic T-cells; CD4, FoxP3 for regulatory T-cells).

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify the proportions of different immune cell populations within the tumor.

-

Conclusion

The preclinical and early clinical data for this compound provide a strong validation for CSF1R as a therapeutic target in solid tumors. This compound's potent and selective inhibition of CSF1R leads to the depletion of immunosuppressive TAMs and a subsequent increase in anti-tumor T-cell infiltration, resulting in significant tumor growth inhibition in preclinical models. The manageable safety profile observed in clinical trials further supports its development. Future studies will likely focus on identifying predictive biomarkers for response and exploring combination strategies, particularly with immune checkpoint inhibitors, to further enhance the anti-tumor efficacy of this compound in a broader range of solid malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Preclinical Pharmacology of Vimseltinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (DCC-3014) is an orally bioavailable, potent, and highly selective second-generation inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[3][4] In TGCT, overexpression of CSF1 leads to the recruitment and proliferation of CSF1R-expressing macrophages, which form the bulk of the tumor mass.[5][6] this compound is designed as a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to lock it in an inactive conformation, thereby providing durable target inhibition with reduced off-target effects.[7][8] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a kinase inhibitor that specifically targets the Colony-Stimulating Factor 1 Receptor (CSF1R).[9] Upon administration, this compound binds to CSF1R on various immune cells, including monocytes, macrophages, and osteoclasts. This action blocks the binding of CSF1R's natural ligands, CSF-1 and interleukin-34 (IL-34), preventing the receptor's activation and subsequent signaling.[9] By inhibiting CSF1R-mediated signaling, this compound effectively halts the production of inflammatory mediators by macrophages and monocytes, leading to a reduction in inflammation.[9]

Furthermore, in the tumor microenvironment (TME), this compound obstructs the recruitment and activity of tumor-associated macrophages (TAMs) that depend on CSF1R.[9] This enhances T-cell infiltration and boosts anti-tumor T-cell immune responses, ultimately inhibiting the proliferation of tumor cells.[9] TAMs are known to play a crucial role in promoting inflammation, tumor cell growth, angiogenesis, and survival, while also suppressing the immune system within the TME.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound inhibits CSF1R activation and downstream signaling.

Caption: Workflow for preclinical evaluation of this compound.

In Vitro Activity

This compound demonstrates potent and selective inhibition of CSF1R in various in vitro assays.

| Assay | Metric | Value | Reference |

| Biochemical Assays | |||

| CSF1R (phosphorylated JMD) | IC50 | 2.8 nM | [3] |

| CSF1R (fully phosphorylated) | IC50 | 290 nM | [3] |

| CSF1R | IC50 | 3.7 nM | [1] |

| KIT | IC50 | >1600 nM | |

| FLT3 | IC50 | >3000 nM | |

| PDGFRA | IC50 | >3000 nM | |

| PDGFRB | IC50 | >3000 nM | |

| Cellular Assays | |||

| M-NFS-60 Cell Proliferation | IC50 | 10.1 nM | [9] |

| CSF1-induced CSF1R Autophosphorylation (THP-1 cells) | IC50 | 27 nM | [1] |

| CSF1- and RANKL-induced Osteoclast Differentiation | IC50 | 9.3 nM | [1] |

In Vivo Pharmacology

Preclinical in vivo studies in mouse models have demonstrated the pharmacokinetic profile and anti-tumor efficacy of this compound.

Pharmacokinetics in Mice

| Parameter | Dose | Value | Reference |

| Cmax | 10 mg/kg | 4,510 ng/mL | [10] |

| Tmax | 10 mg/kg | 2.0 h | [10] |

| AUC(0–24) | 10 mg/kg | 46,600 ng*h/mL | [10] |

| T½ | 10 mg/kg | 5.4 h | [10] |

| Cl_obs | 10 mg/kg | 0.22 L/h/kg | [10] |

| Vz_obs | 10 mg/kg | 1.6 L/kg | [10] |

In Vivo Efficacy in MC38 Syngeneic Mouse Model

In the MC38 colorectal cancer model, daily oral administration of this compound at 10 mg/kg resulted in significant anti-tumor activity.[2] Treatment led to a marked depletion of immunosuppressive tumor-associated macrophages (TAMs) and a concurrent increase in the infiltration of CD8+ cytotoxic T cells within the tumor microenvironment.[2][10]

Experimental Protocols

In Vitro CSF1R Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R kinase activity.

Materials:

-

Recombinant human CSF1R (phosphorylated or unphosphorylated forms)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the CSF1R enzyme, substrate, and this compound at various concentrations in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.[11]

M-NFS-60 Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of CSF1-dependent M-NFS-60 cells.

Materials:

-

M-NFS-60 cells (murine myelogenous leukemia cell line)

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and recombinant murine CSF-1

-

This compound

-

Resazurin sodium salt

-

96-well plates

Protocol:

-

Culture M-NFS-60 cells in complete medium.

-

Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add resazurin solution to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) using a microplate reader.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.[9]

CSF1R Phosphorylation Assay in THP-1 Cells

Objective: To evaluate the inhibitory effect of this compound on CSF1-induced autophosphorylation of CSF1R in a human monocytic cell line.

Materials:

-

THP-1 cells (human acute monocytic leukemia cell line)

-

RPMI-1640 medium with 10% FBS

-

Recombinant human CSF-1

-

This compound

-

Lysis buffer

-

Phospho-CSF1R (Tyr723) and total CSF1R antibodies

-

ELISA or Western blot reagents

Protocol:

-

Starve THP-1 cells in serum-free medium overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phosphorylated and total CSF1R using a sandwich ELISA or by Western blotting with specific antibodies.

-

Determine the IC50 for inhibition of CSF1R phosphorylation.[1]

MC38 Syngeneic Mouse Model

Objective: To assess the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.

Materials:

-

C57BL/6 mice

-

MC38 colorectal adenocarcinoma cells

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Flow cytometry antibodies (e.g., anti-CD45, -CD11b, -F4/80, -CD8)

-

Immunohistochemistry reagents

Protocol:

-

Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for immune cell infiltration by flow cytometry or immunohistochemistry to quantify populations of TAMs and CD8+ T cells.[2][10]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of CSF1R. Its ability to effectively block CSF1R signaling translates to potent anti-proliferative and immunomodulatory effects in vitro and significant anti-tumor efficacy in vivo. The favorable preclinical profile of this compound, characterized by high selectivity and oral bioavailability, has paved the way for its successful clinical development and approval for the treatment of TGCT.[3] Further research may explore its potential in other macrophage-driven diseases and in combination with other anti-cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. MC38 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. researchgate.net [researchgate.net]

- 4. elabscience.com [elabscience.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Immunohistochemistry of tumor-associated immune cells [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 11. bpsbioscience.com [bpsbioscience.com]

The Role of CSF1R in the Pathogenesis of Tenosynovial Giant Cell Tumor: A Technical Guide

Executive Summary: Tenosynovial giant cell tumor (TGCT) is a rare, locally aggressive neoplasm characterized by a unique pathogenic mechanism driven by the Colony-Stimulating Factor 1 (CSF1)/CSF1 Receptor (CSF1R) axis. A specific genetic translocation in a small subset of neoplastic synovial cells leads to the overexpression of CSF1. This ligand then acts in a paracrine manner, recruiting and stimulating a large population of non-neoplastic, CSF1R-expressing cells of the macrophage lineage, which constitute the bulk of the tumor mass. This "landscape effect" is the central driver of tumorigenesis. Understanding this mechanism has led to the successful development of targeted therapies using CSF1R inhibitors, which effectively disrupt this signaling pathway and induce significant tumor regression. This guide provides an in-depth overview of the molecular pathogenesis, signaling pathways, cellular composition, and therapeutic strategies related to CSF1R in TGCT, along with detailed experimental protocols for its study.

Introduction to Tenosynovial Giant Cell Tumor (TGCT)

Tenosynovial giant cell tumor is a benign but often locally aggressive mesenchymal neoplasm that arises from the synovium of joints, bursae, or tendon sheaths.[1][2] Clinically, TGCT is classified into two main types: a localized, nodular form (L-TGCT), which is more common and typically follows an indolent course, and a diffuse form (D-TGCT), which is more aggressive, infiltrates surrounding tissues, and has a higher rate of recurrence after surgical resection.[3][4] Histologically, TGCT is composed of a mixture of mononuclear cells, multinucleated osteoclast-like giant cells, foamy macrophages, and inflammatory cells, with notable hemosiderin deposition.[4][5][6]

Molecular Pathogenesis: The Central Role of CSF1 Overexpression

The defining molecular characteristic of TGCT is the aberrant overexpression of CSF1, the primary ligand for the CSF1R.[7] This is not a feature of all tumor cells but is restricted to a small neoplastic minority, which orchestrates the formation of the larger tumor mass.

Genetic Rearrangements of the CSF1 Gene

The overexpression of CSF1 is a direct result of chromosomal translocations involving the CSF1 gene locus on chromosome 1p13.[8][9] In a significant portion of cases, the CSF1 gene is fused with the COL6A3 gene on chromosome 2q35.[8][10] However, various other translocation partners have been identified, indicating genetic heterogeneity.[9]

A crucial consequence of these rearrangements is the consistent breakpoint downstream of CSF1's coding region, which leads to the loss of its 3' untranslated region (UTR).[9][11] This region contains negative regulatory elements, such as miRNA binding sites, that normally limit CSF1 expression.[11] The removal of these elements results in stabilized mRNA and subsequent massive overexpression of the CSF1 ligand by the small population of neoplastic cells.[8][11] This phenomenon, where a minority of neoplastic cells secretes CSF1 to recruit and sustain the non-neoplastic majority of the tumor, is termed the "landscape effect".[2][8]

Table 1: Frequency of CSF1 Gene Rearrangements in TGCT

| Study Cohort Type | Detection Method | Frequency of CSF1 Rearrangement | Reference(s) |

| TGCT/PVNS | In situ hybridization / Immunohistochemistry | 61% (35 of 57 cases) had CSF1 translocation with high expression | [12] |

| TGCT/PVNS | FISH | 77% (23 of 30 TGCT cases) | [8] |

| TGCT | FISH | 61%–77% | [9] |

| TGCT | FISH and RNA/DNA Sequencing | 77% (30 of 39 cases) identified by FISH | [11] |

| TGCT (Knee) | FISH and mRNA ISH | 76% (19 of 25 cases) | [13] |

Cellular Composition of the Tumor Microenvironment

Single-cell RNA sequencing (scRNA-seq) has provided high-resolution insights into the cellular makeup of TGCT. The tumor mass is predominantly composed of non-neoplastic "bystander" cells, primarily macrophages expressing CSF1R.[2][14] The neoplastic cells themselves constitute only a small fraction of the total cells (estimated at 2-16%).[8][15] These neoplastic cells have been identified as being highly similar to non-neoplastic synoviocytes (fibroblast-like cells of the synovial lining).[14][16] Critically, scRNA-seq studies have demonstrated that these neoplastic, CSF1-producing cells do not express CSF1R themselves.[2][14][16] This finding refutes an earlier hypothesis of a direct autocrine signaling loop and firmly establishes the paracrine nature of CSF1/CSF1R signaling in TGCT pathogenesis.[14][17]

The CSF1/CSF1R Signaling Axis in TGCT

Paracrine Signaling Loop

The pathogenesis of TGCT is driven by a powerful paracrine signaling loop.

-

CSF1 Secretion : The minority population of neoplastic synovial cells, carrying the CSF1 gene translocation, produces and secretes high levels of CSF1 protein.[8]

-

Macrophage Recruitment and Proliferation : The secreted CSF1 binds to its receptor, CSF1R, which is highly expressed on the surface of non-neoplastic monocytes and macrophages.[1][8]

-

Tumor Formation : This binding event activates CSF1R, leading to the recruitment, proliferation, and survival of these macrophage-lineage cells, which accumulate to form the bulk of the tumor.[7][14] These recruited cells are also responsible for the inflammatory milieu and the formation of the characteristic multinucleated giant cells.[8]

Downstream Signaling Pathways

CSF1R is a receptor tyrosine kinase.[18] Upon binding of CSF1, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[18] This activation initiates a cascade of downstream signaling events. In myeloid cells, this prominently includes the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is critical for promoting cell survival, proliferation, and differentiation.[15][19] The activation of this pathway in the CSF1R-bearing macrophage population is essential for the continued growth and maintenance of the TGCT mass.

Therapeutic Targeting of CSF1R

The central role of the CSF1/CSF1R axis makes it an ideal therapeutic target.

Mechanism of Action of CSF1R Inhibitors

CSF1R inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the CSF1R, preventing its activation and subsequent downstream signaling.[7][20][21] By blocking this pathway, these drugs effectively cut off the survival and proliferation signals to the macrophages that form the tumor. This leads to apoptosis of these cells, a reduction in the overall tumor volume, and alleviation of clinical symptoms.[21] The neoplastic, CSF1-producing cells are not directly targeted as they lack CSF1R.[14][16]

Clinical Efficacy of CSF1R Inhibitors

Several CSF1R inhibitors have been developed and tested in clinical trials for TGCT, with two gaining FDA approval for patients with symptomatic disease not amenable to surgical improvement.

Table 2: Clinical Trial Data for Approved CSF1R Inhibitors in TGCT

| Drug Name | Phase III Trial | Primary Endpoint | Pexidartinib Arm | Placebo Arm | p-value | Reference(s) |

| Pexidartinib | ENLIVEN | Overall Response Rate (ORR) at Week 25 | 38% | 0% | <0.0001 | [20] |

| Vimseltinib | MOTION | Overall Response Rate (ORR) at Week 25 | 40% | 0% | N/A | [20][22] |

Note: The MOTION trial for this compound was a Phase 3 study that led to its approval in 2025.[20][22] Additional studies have shown high response rates for other investigational inhibitors like pimicotinib.[22]

Key Experimental Methodologies

Detection of CSF1 Gene Rearrangements by Fluorescence In Situ Hybridization (FISH)

FISH is a key cytogenetic technique used to visualize and confirm the presence of CSF1 gene rearrangements in tumor tissue. A "break-apart" probe strategy is typically employed.

Experimental Protocol: Break-Apart FISH for CSF1 Rearrangement

-

Probe Design: Utilize two differently labeled DNA probes that flank the CSF1 gene locus on chromosome 1p13. For example, a probe labeled with a green fluorophore (e.g., SpectrumGreen) hybridizes to the 5' (centromeric) side of the gene, and a probe labeled with a red fluorophore (e.g., SpectrumOrange) hybridizes to the 3' (telomeric) side.[13]

-

Tissue Preparation:

-

Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.

-

Deparaffinize the sections in xylene and rehydrate through a graded ethanol series.

-

Perform heat-induced epitope retrieval (e.g., in a citrate buffer) to unmask the target DNA.

-

Digest the tissue with a protease (e.g., pepsin) to allow probe penetration.

-

-

Probe Hybridization:

-

Apply the break-apart probe mixture to the tissue section.

-

Co-denature the probe and target DNA by heating the slide to ~75°C for 5-10 minutes.

-

Allow hybridization to occur by incubating the slide in a humidified chamber at 37°C overnight.

-

-

Post-Hybridization Washes:

-

Wash the slides in stringent salt solutions (e.g., SSC buffer) at an elevated temperature (e.g., 72°C) to remove non-specifically bound probes.

-

-

Counterstaining and Visualization:

-

Apply a DNA counterstain, such as DAPI, to visualize the cell nuclei.

-

Mount the slide with an anti-fade medium.

-

Analyze the slides using a fluorescence microscope equipped with appropriate filters for the fluorophores used.

-

-

Interpretation:

-

Normal/Non-rearranged Allele: A fused red and green signal (which may appear yellow/orange) indicates an intact CSF1 locus.

-

Rearranged Allele: A separation of the red and green signals (a "split signal") indicates a translocation or other rearrangement within the targeted region. A specified number of cells with split signals (e.g., >2 split signals per 100 nuclei) is required to score the case as positive.[13]

-

Assessment of CSF1R Expression by Immunohistochemistry (IHC)

IHC is used to determine the protein expression and localization of CSF1R in the tumor microenvironment, confirming its presence on the macrophage population.

Experimental Protocol: IHC for CSF1R

-

Tissue Preparation:

-

Section FFPE tumor tissue blocks at 4-5 µm thickness.

-

Deparaffinize and rehydrate the sections as described for FISH.

-

Perform antigen retrieval, typically using a heat-mediated method with a suitable buffer (e.g., Tris-EDTA, pH 9.0).

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Block non-specific protein binding by incubating with a protein block solution (e.g., 5% normal goat serum).[23]

-

-

Primary Antibody Incubation:

-

Incubate the sections with a validated primary antibody specific for CSF1R (e.g., polyclonal rabbit anti-human CSF1R).[23] The incubation is typically performed overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash the sections to remove unbound primary antibody.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).

-

Wash the sections again.

-

Add a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP.

-

-

Counterstaining and Mounting:

-

Lightly counterstain the nuclei with hematoxylin to provide histological context.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

-

Interpretation:

-

Analyze under a bright-field microscope.

-

Positive CSF1R staining will appear as a brown precipitate, typically localized to the cell membrane of the mononuclear and giant cells (macrophage lineage). The intensity and percentage of positive cells can be scored.[24]

-

In Vitro Evaluation of CSF1R Kinase Activity

Biochemical assays are essential for screening and characterizing the potency of potential CSF1R inhibitors.

Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)

-

Assay Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Luminescence is generated in a two-step process.

-

Reagents and Setup:

-

Procedure (in a 96-well plate):

-

Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the CSF1R enzyme and substrate mixture to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent, which converts the generated ADP into ATP, and then uses the new ATP to drive a luciferase reaction, producing light. Incubate for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the luminescence signal on a plate reader.

-

The signal is inversely proportional to the inhibitor's potency.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Conclusion and Future Directions

The pathogenesis of TGCT is a clear example of a neoplasm driven by a single, targetable signaling pathway. The "landscape effect" mediated by CSF1 overexpression and subsequent CSF1R activation in macrophages is the cornerstone of this disease. This understanding has translated directly into highly effective molecularly targeted therapies. Future research may focus on mechanisms of resistance to CSF1R inhibitors, the potential for combination therapies, and identifying additional pathways that may contribute to the neoplastic behavior of the CSF1-producing cells, which are not eliminated by current treatments.[14][16]

References

- 1. Role of colony-stimulating factor 1 in the neoplastic process of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Case report: Tenosynovial giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenosynovial giant cell tumor - Wikipedia [en.wikipedia.org]

- 4. Tenosynovial Giant Cell Tumor: Case Report and Review | Archives of Pathology & Laboratory Medicine [meridian.allenpress.com]

- 5. researchgate.net [researchgate.net]

- 6. radiopaedia.org [radiopaedia.org]

- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A novel colony‐stimulating factor 1 (CSF1) translocation involving human endogenous retroviral element in a tenosynovial giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of CSF1 rearrangements deleting the 3' UTR in tenosynovial giant cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Translocation and expression of CSF1 in pigmented villonodular synovitis, tenosynovial giant cell tumor, rheumatoid arthritis and other reactive synovitides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Does CSF1 overexpression or rearrangement influence biological behaviour in tenosynovial giant cell tumours of the knee? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interactions in CSF1-Driven Tenosynovial Giant Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. biorxiv.org [biorxiv.org]

- 18. onclive.com [onclive.com]

- 19. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Expression of colony-stimulating factor 1 receptor during prostate development and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Binding Kinetics of Vimseltinib to CSF1R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of vimseltinib, a selective switch-control inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and experimental methodologies that define the therapeutic potential of this compound.

Introduction to this compound and CSF1R

This compound (DCC-3014) is an orally bioavailable small molecule inhibitor that potently and selectively targets CSF1R.[1][2] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where the overexpression of CSF1 drives the recruitment of CSF1R-dependent inflammatory cells.[1] this compound is designed to inhibit CSF1R by binding to the "switch control" region, a unique feature that regulates the kinase's conformational activation, thereby stabilizing it in an inactive state.[1] This mechanism of action is distinct from many other kinase inhibitors and contributes to its high selectivity.

Quantitative Binding Kinetics of this compound to CSF1R

The binding affinity and kinetic parameters of this compound for CSF1R have been characterized through various biophysical and biochemical assays. These quantitative data are crucial for understanding the drug's potency, duration of action, and overall pharmacological profile.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 2.3 nM | Calculated from koff and kon | [1][3] |

| Off-rate (koff) | 0.0041 min-1 | Rapid Dilution Assay | [1][3] |

| On-rate (kon) | 0.025 nM-1min-1 (calculated) | Inferred from Kd and koff | [3] |

| Half-life (t1/2) of Inhibition | 170 minutes | Calculated from koff | [1][3] |

| IC50 (inhibition of CSF1R phosphorylation in THP-1 cells) | 19 nM | Cellular ELISA | [1] |

CSF1R Signaling Pathway and Mechanism of Inhibition

Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for cell survival, proliferation, and differentiation.[4][5][6][7][8][9][10] this compound, by stabilizing the inactive conformation of CSF1R, effectively blocks these downstream signals.

References

- 1. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 3. deciphera.com [deciphera.com]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Vimseltinib: A Technical Overview for Cancer Research Professionals

An In-depth Analysis of Preclinical Cancer Models

Introduction

Vimseltinib (formerly DCC-3014) is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage and osteoclast function.[1] Dysregulation of the CSF1/CSF1R signaling axis is implicated in the pathogenesis of various cancers, where it promotes tumor growth, angiogenesis, and metastasis, largely through the recruitment and polarization of tumor-associated macrophages (TAMs).[1] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in preclinical cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: CSF1R Inhibition

This compound is a "switch control" tyrosine kinase inhibitor, a class of targeted agents designed for high selectivity.[1] It potently inhibits CSF1R, thereby blocking the survival, proliferation, and differentiation of TAMs and other CSF1R-dependent cells within the tumor microenvironment.[1] This targeted inhibition leads to a reduction in immunosuppressive signals and can enhance anti-tumor immune responses.[1]

Preclinical Efficacy in Solid Tumor Models

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. This section details its efficacy in the syngeneic MC38 colorectal cancer model and a PC3 prostate cancer bone invasion model.

MC38 Syngeneic Colorectal Cancer Model

In the MC38 colorectal cancer model, this compound treatment resulted in a marked reduction in tumor growth and modulated the tumor immune microenvironment.

Table 1: Efficacy of this compound in the MC38 Colorectal Cancer Model

| Parameter | Vehicle Control | This compound (10 mg/kg, daily) |

| Mean Tumor Burden (end of study) | Approx. 1500 mm³ | Approx. 500 mm³ |

| Tumor-Associated Macrophages (CD68+ cells/mm²) | Approx. 750 | Approx. 250 |

| Cytotoxic T-cells (CD8+ T-cells/mm²) | Approx. 100 | Approx. 200 |

| Regulatory T-cells (Tregs/mm²) | Approx. 50 | Approx. 25 |

Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.[1][2]

PC3 Prostate Cancer Bone Invasion Model

In a model of prostate cancer bone invasion using PC3 cells, this compound demonstrated a significant ability to protect against bone degradation.

Table 2: Efficacy of this compound in the PC3 Prostate Cancer Bone Invasion Model

| Parameter | Vehicle Control | This compound (10 mg/kg, daily) | This compound (10 mg/kg, twice daily) |

| Bone Degradation Score (Qualitative, 0-4 scale) | High | Low | Low |

| Effect on Primary Tumor Growth | Not Affected | Not Affected | Not Affected |

Note: Bone degradation was qualitatively assessed, with this compound showing statistically significant bone protection compared to the vehicle. The primary tumor growth was not significantly impacted, highlighting the specific effect on bone resorption.[1][3]

Experimental Protocols

Syngeneic MC38 Colorectal Cancer Model Protocol

-

Cell Culture: MC38 murine colorectal cancer cells are cultured in appropriate media until harvesting.

-

Animal Model: C57BL/6 mice are utilized for this syngeneic model.

-

Tumor Implantation: 1 x 10⁵ MC38 cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor size is monitored regularly using calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 50-150 mm³), mice are randomized into treatment and control groups.[4]

-

Dosing Regimen: this compound is administered orally at a dose of 10 mg/kg daily. The vehicle control group receives the corresponding vehicle. Dosing is continued for a specified period (e.g., from day 12 to day 39 post-implantation).[1][2]

-

Efficacy Endpoints: Tumor burden is measured throughout the study. At the end of the study, tumors are excised for immunohistochemical analysis of immune cell populations (e.g., CD68+ macrophages, CD8+ T-cells, and regulatory T-cells).[1][2]

PC3 Prostate Cancer Peritibial Xenograft Model Protocol

-

Cell Culture: PC3 human prostate cancer cells are maintained in culture.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used for this xenograft model.

-

Tumor Implantation: PC3 cells are implanted in the peritibial region of the mice.

-

Treatment Initiation: Treatment with this compound or vehicle commences on day 0 of the study.

-

Dosing Regimen: this compound is administered orally at 10 mg/kg, either once or twice daily, for the duration of the study (e.g., 32 days).[1]

-

Efficacy Endpoints: Bone degradation is assessed at the end of the study using imaging techniques such as CT scans. Primary tumor growth is also monitored.[1]

Visualizing the Mechanism and Workflow

CSF1R Signaling Pathway Inhibition by this compound

References

Vimseltinib: A Deep Dive into its Impact on the Tumor Microenvironment

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vimseltinib, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, and its profound effects on the tumor microenvironment (TME). By targeting a key signaling axis that governs the function of tumor-associated macrophages (TAMs), this compound represents a precision approach to cancer therapy. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the complex biological processes involved.

Introduction: The Role of CSF1R in the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells.[1] Among the immune cells, tumor-associated macrophages are critical players that can be co-opted by tumors to support their growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[2][3][4] The recruitment, survival, and pro-tumor polarization of TAMs are heavily dependent on the colony-stimulating factor 1 (CSF1)/CSF1R signaling axis.[5][6]

This compound (DCC-3014) is an oral, potent, and highly selective "switch control" tyrosine kinase inhibitor designed specifically to target CSF1R.[3][7][8] Its mechanism of action offers a targeted strategy to deplete TAMs, thereby disrupting the supportive TME and potentially unleashing a patient's own immune system against the cancer.[2] this compound is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplasm driven by the overexpression of CSF1.[6][9][10]

Mechanism of Action: Selective Inhibition of the CSF1R Signaling Pathway

This compound uniquely binds to the switch control region of the CSF1R kinase, stabilizing it in an inactive conformation.[5][11] This prevents the kinase from activating, thereby blocking downstream signaling cascades that are crucial for the proliferation and survival of macrophages and other CSF1R-dependent cells.[6][7][11] This targeted inhibition leads to a significant reduction in TAMs within the tumor.[2][7]

Quantitative Data Summary

This compound's efficacy is supported by robust preclinical and clinical data. Its high selectivity minimizes off-target effects, a potential advantage over other multi-kinase inhibitors.[3][6]

| Parameter | Target/Cell Line | Value | Reference |

| Potency | M-NFS-60 Cell Proliferation (IC₅₀) | 10.1 nmol/L | [7] |

| Selectivity | vs. FLT3, KIT, PDGFRA, PDGFRB | >500-fold | [5][7] |

| vs. Panel of ~300 Kinases | >100-fold | [7] | |

| vs. 294 Specific Kinases | >1,000-fold | [5][7] |

| Treatment Group | Metric | Result | P-value | Reference |

| This compound (Single Agent) | Tumor Growth Inhibition (%TGI) | 52% | < 0.0001 | [7] |

| Tumor-Associated Macrophage Reduction | >6-fold | 0.004 | [7] | |

| Anti-PD-1 (Single Agent) | Tumor Growth Inhibition (%TGI) | 38% | < 0.0001 | [7] |

| This compound + Anti-PD-1 | Tumor Growth Inhibition (%TGI) | 74% (Additive Efficacy) | < 0.0001 | [7] |

| Endpoint (at Week 25) | This compound Arm | Placebo Arm | P-value | Reference |

| Primary Endpoint | ||||

| ORR by RECIST v1.1 | 40% | 0% | < 0.0001 | [12][13] |

| Secondary Endpoints | ||||

| ORR by Tumor Volume Score (TVS) | 67% | 0% | < 0.0001 | [12] |

| Improvement in Active Range of Motion | 18.4% | 3.8% | 0.0077 | [12] |

| Pain Response Rate | 48% | 23% | 0.0056 | [12] |

| Long-Term Follow-up (2 Years) | ||||

| ORR by RECIST v1.1 | 48% | N/A | N/A | [14] |

| ORR by TVS | 81% | N/A | N/A | [14] |

Remodeling the Tumor Microenvironment

By depleting TAMs, this compound fundamentally alters the TME from an immunosuppressive to an immune-active state. Preclinical studies show that this reduction in TAMs can enhance the efficacy of checkpoint inhibitors like anti-PD-1 antibodies.[7] This suggests that by removing the suppressive influence of macrophages, this compound allows cytotoxic T-cells to more effectively target and destroy cancer cells.[2]

References

- 1. Improving outcomes for six childhood sarcomas - UBC Faculty of Medicine [med.ubc.ca]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncodaily.com [oncodaily.com]

- 9. ROMVIMZA⢠(this compound) Mechanism of Action [romvimzahcp.com]

- 10. This compound | Deciphera [deciphera.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Efficacy, safety, and patient-reported outcomes of this compound in patients with tenosynovial giant cell tumor: Results from the phase 3 MOTION trial. - ASCO [asco.org]

- 13. deciphera.com [deciphera.com]

- 14. This compound Shows Durable Two-Year Efficacy in Tenosynovial Giant Cell Tumor Phase 3 Trial [trial.medpath.com]

Investigating the Off-Target Profile of Vimseltinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimseltinib is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a key driver in the pathology of tenosynovial giant cell tumor (TGCT).[1] Its "switch-control" mechanism of action allows for a distinct binding mode, contributing to its remarkable selectivity.[2][3] This technical guide provides an in-depth analysis of the off-target effects of this compound, presenting key preclinical and clinical data. The document outlines the methodologies used to establish the selectivity profile and summarizes the clinical safety findings. The high selectivity of this compound for CSF1R minimizes off-target activities that are often associated with toxicities, distinguishing it from other multi-kinase inhibitors.

Introduction to this compound and Off-Target Effects

This compound is an orally bioavailable small molecule inhibitor that targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is a hallmark of TGCT, where the overexpression of CSF1 leads to the recruitment of CSF1R-expressing cells, forming the bulk of the tumor.[1][4] By inhibiting CSF1R, this compound effectively depletes these tumor-associated macrophages.

A critical aspect of targeted therapy is the potential for off-target effects, where a drug interacts with unintended molecular targets. Such interactions can lead to unforeseen side effects and toxicities. Therefore, a thorough investigation of a drug's selectivity is paramount in its development. This guide details the comprehensive kinase profiling of this compound and its clinical safety profile, underscoring its high selectivity and favorable safety.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been extensively evaluated through in vitro kinase assays against a broad panel of human kinases. The data consistently demonstrates a high degree of selectivity for CSF1R.

Biochemical Kinase Inhibition Data

This compound was profiled against a panel of approximately 300 human kinases.[5] The results highlight its potent inhibition of CSF1R with significantly less activity against other kinases, including closely related type III receptor tyrosine kinases.

| Target Kinase | Fold Selectivity vs. CSF1R | Reference |

| FLT3 | >500-fold | [5][6] |

| KIT | >500-fold | [5][6] |

| PDGFRA | >500-fold | [5][6] |

| PDGFRB | >500-fold | [5][6] |

| Other Kinases (294) | >1,000-fold | [5] |

Table 1: Selectivity of this compound against key off-target kinases.

Experimental Protocols

The following sections describe the general methodologies employed to assess the kinase selectivity of this compound.

Biochemical Kinase Assay (Radiolabeled ATP Filter-Binding Assay)

This assay is a standard method for determining the inhibitory activity of a compound against a purified kinase.

Objective: To quantify the in vitro inhibitory potency of this compound against a panel of purified human kinases.

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

-

Purified recombinant human kinases

-

Specific peptide substrates for each kinase

-

This compound (or other test compounds) at various concentrations

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, combine the kinase, its specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each respective kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP does not.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Objective: To determine the potency of this compound in inhibiting CSF1R-mediated signaling in a cellular environment.

Principle: This assay quantifies the level of phosphorylation of a specific downstream target of the kinase of interest in cells treated with the inhibitor. A common method for this is a sandwich ELISA or a bead-based immunoassay.

Materials:

-

A cell line that expresses the target kinase (e.g., THP-1 cells for CSF1R)

-

This compound (or other test compounds) at various concentrations

-

Ligand to stimulate the kinase (e.g., CSF1)

-

Cell lysis buffer

-

Antibodies: a capture antibody specific for the downstream target protein and a detection antibody specific for the phosphorylated form of the target.

-

Detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate, or a fluorescently labeled detection antibody).

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of this compound for a specified pre-incubation period.

-

Kinase Stimulation: Stimulate the kinase by adding its specific ligand (e.g., CSF1) to the cell culture medium and incubate for a short period to induce phosphorylation of the downstream target.

-

Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer to release the cellular proteins.

-

Immunoassay:

-

Coat a microplate with the capture antibody.

-

Add the cell lysates to the wells and incubate to allow the target protein to bind to the capture antibody.

-

Wash the wells to remove unbound proteins.

-

Add the detection antibody that specifically recognizes the phosphorylated form of the target protein.

-

Wash the wells to remove unbound detection antibody.

-

Add the appropriate detection reagent and measure the signal using a microplate reader.

-

-

Data Analysis: Normalize the phosphorylation signal to the total amount of the target protein. Calculate the percentage of inhibition of phosphorylation for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used for investigation.

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Clinical Safety and Tolerability

The clinical safety profile of this compound has been evaluated in multiple studies, including the Phase 3 MOTION trial.[7] The majority of treatment-emergent adverse events (TEAEs) were of grade 1 or 2 severity, and the discontinuation rate due to adverse events was low.[7][8] Importantly, there was no evidence of cholestatic hepatotoxicity, a serious off-target effect observed with the less selective CSF1R inhibitor, pexidartinib.[9][7]

Common Treatment-Emergent Adverse Events

The following table summarizes the most common TEAEs reported in the this compound arm of the MOTION trial.

| Adverse Event | Frequency (%) (Any Grade) | Frequency (%) (Grade 3/4) | Reference |

| Periorbital edema | 45 | 4 | [10] |

| Fatigue | 33 | 0 | [10] |

| Face edema | 31 | 1 | [10] |

| Pruritus | 29 | 2 | [10] |

| Headache | 28 | 1 | [10] |

| Asthenia | 27 | 1 | [10] |

| Nausea | 25 | 0 | [10] |

| Increased blood creatine phosphokinase | 24 | 10 | [10] |

| Increased aspartate aminotransferase | 24 | 0 | [10] |

Table 2: Most Common Treatment-Emergent Adverse Events in the MOTION Trial.

Conclusion

The comprehensive investigation of this compound's off-target effects reveals a highly selective kinase inhibitor with a favorable safety profile. The biochemical and cellular assays demonstrate potent and specific inhibition of CSF1R, with minimal activity against a wide range of other kinases. This high selectivity translates to a manageable safety profile in the clinical setting, notably the absence of severe hepatotoxicity that has been a concern with other CSF1R inhibitors. This technical guide provides researchers and drug development professionals with a detailed overview of the methodologies and data supporting the low potential for off-target effects with this compound, reinforcing its potential as a safe and effective targeted therapy for TGCT and other CSF1R-driven diseases.

References

- 1. This compound: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scilit.com [scilit.com]

- 4. ROMVIMZA⢠(this compound) Mechanism of Action [romvimzahcp.com]

- 5. This compound: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. This compound versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. tgctsupport.org [tgctsupport.org]

- 10. onclive.com [onclive.com]

Vimseltinib: A Technical Guide to its Therapeutic Potential in Rare Diseases Beyond TGCT

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vimseltinib (ROMVIMZA™), a potent and highly selective oral switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), has recently gained FDA approval for Tenosynovial Giant Cell Tumor (TGCT).[1][2][3] Its mechanism of action, which targets the survival, proliferation, and differentiation of macrophages and other CSF1R-dependent cells, suggests a broad therapeutic potential in other rare diseases where these cells are pathological drivers.[4][5] This technical guide provides an in-depth overview of the preclinical evidence and emerging clinical development of this compound in indications beyond TGCT, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Precision Inhibition of the CSF1R Signaling Pathway

This compound is specifically designed to bind to the switch pocket region of CSF1R, stabilizing the kinase in its inactive conformation.[3][6] This unique "switch-control" inhibition prevents autophosphorylation and downstream signaling induced by CSF1 ligand binding.[7][8] A key characteristic of this compound is its high selectivity; it is over 500-fold more selective for CSF1R compared to closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB, which may limit off-target toxicities, such as the hepatotoxicity observed with less selective CSF1R inhibitors.[4][6][8]

The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling, primarily through the PI3K/AKT and MAPK/ERK pathways, promoting the proliferation, survival, and differentiation of myeloid lineage cells like macrophages and osteoclasts.[8] this compound effectively blocks these downstream events.

Preclinical Evidence in Non-TGCT Indications

Preclinical studies highlight this compound's potential in diseases driven by CSF1R-dependent macrophages, including certain cancers and conditions involving bone degradation.[4][5]

In Vitro Activity

This compound demonstrates potent inhibition of CSF1R activity and CSF1R-dependent cellular processes in various in vitro assays.

| Assay Type | Cell Line / System | Endpoint | IC50 (nmol/L) | Reference |

| CSF1R Autophosphorylation | THP-1 (Human Monocytic) | p-CSF1R Levels | 19 | [2] |

| Cell Proliferation | M-NFS-60 (Murine Myelogenous Leukemia) | Cell Viability | 10.1 | [2][4] |

| Osteoclast Differentiation | Human Osteoclast Precursors | TRAP Activity | 9.3 | [2] |

| ERK Phosphorylation | Human Whole Blood | p-ERK Levels | 310 | [2] |

In Vivo Models of Cancer

This compound has shown significant anti-tumor and immunomodulatory activity in syngeneic mouse cancer models.

2.2.1 MC38 Colorectal Cancer Model

In the MC38 colorectal cancer model, this compound treatment led to a reduction in tumor-associated macrophages (TAMs), an increase in cytotoxic CD8+ T-cells, and overall tumor growth inhibition.[4]

| Treatment Group (n=10/cohort) | Dosing | Tumor Growth Inhibition (%) | Macrophage Reduction | CD8+ T-Cell Increase | Reference |

| This compound | 10 mg/kg daily | 52% (p < 0.0001) | >6-fold (p = 0.004) | Not significant | [4] |

| Anti-PD1 Antibody | - | 38% (p < 0.0001) | Not significant | Not significant | [4] |

| This compound + Anti-PD1 | 10 mg/kg daily | 74% (p < 0.0001) | >6-fold (p = 0.003) | ~2-fold | [4] |

2.2.2 PC3 Prostate Cancer Bone Invasion Model

CSF1R-expressing osteoclasts are key mediators of bone degradation in cancers that metastasize to bone.[4][5] In a PC3 prostate cancer model where tumor cells are implanted in the tibia, this compound demonstrated potent anti-osteolytic activity, preserving bone integrity.[4]

Clinical Investigations in Rare Diseases Beyond TGCT

Building on strong preclinical rationale, this compound is being investigated in other rare diseases characterized by macrophage dysregulation.

Chronic Graft-Versus-Host Disease (cGVHD)

Chronic GVHD is a serious complication of allogeneic hematopoietic stem cell transplant, with macrophages playing a role in the associated fibrosis and inflammation. A Phase 2, open-label, multicenter study is currently underway to evaluate the safety, tolerability, and efficacy of this compound in adults with active cGVHD who have failed at least two prior lines of systemic therapy.[1][4][9][10]

-

Trial Identifier: NCT06619561[4]

-

Phase: 2[1]

-

Status: Enrolling[1]

-

Primary Outcome Measures: Number of participants with dose-limiting toxicities, adverse events, and objective response rate.[10]

-

Key Inclusion Criteria: Adult allogeneic HSCT recipients with moderate to severe cGVHD requiring systemic immunosuppression who have failed at least 2 prior lines of therapy.[4][9]

As this trial is ongoing, no quantitative efficacy data is publicly available at this time.

Key Experimental Protocols

The following sections detail the methodologies used in the key preclinical experiments described in Smith et al., Mol Cancer Ther, 2021.[4]

M-NFS-60 Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of a murine myelogenous leukemia cell line that is dependent on CSF1 for growth.

-

Cell Culture: M-NFS-60 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mmol/L L-glutamine, and recombinant murine CSF1.

-

Assay Preparation: Prior to the assay, cells are washed to remove CSF1 and resuspended in assay medium.

-

Compound Treatment: Cells are seeded into 96-well plates. A serial dilution of this compound is prepared and added to the wells.

-

Stimulation: Recombinant murine CSF1 is added to the wells to stimulate proliferation (e.g., at concentrations from 10 to 1000 ng/mL).

-

Incubation: Plates are incubated for a set period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Readout: Cell viability is measured using a colorimetric reagent such as resazurin or MTS.

-

Data Analysis: The absorbance is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 curves are generated using non-linear regression.

Whole Blood ERK Phosphorylation Assay

This assay assesses the ability of this compound to inhibit CSF1R downstream signaling in a more physiologically relevant matrix.

-

Blood Collection: Fresh human whole blood is collected in heparinized tubes.

-

Compound Incubation: Aliquots of blood are incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours) at 37°C.

-

Stimulation: Blood is stimulated with recombinant human CSF1 to induce CSF1R signaling and subsequent ERK phosphorylation. A non-stimulated control is included.

-

Lysis: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Staining & Detection: Cells are stained with fluorescently-labeled antibodies specific for phosphorylated ERK (p-ERK) and cell surface markers to identify the monocyte population.

-

Flow Cytometry: The level of p-ERK in the monocyte population is quantified using a flow cytometer.

-

Data Analysis: The median fluorescence intensity of p-ERK is determined for each condition. IC50 values are calculated based on the inhibition of the CSF1-stimulated p-ERK signal.

MC38 Syngeneic Tumor Model

This in vivo model evaluates the effect of this compound on tumor growth and the tumor immune microenvironment in immunocompetent mice.

-

Animal Model: C57BL/6 mice are used.

-

Tumor Implantation: MC38 colorectal adenocarcinoma cells (e.g., 1 x 10^5 cells) are injected subcutaneously into the flank of the mice.

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment cohorts (e.g., vehicle, this compound, anti-PD1 antibody, combination).

-

Dosing: this compound is administered orally (e.g., 10 mg/kg, daily). The anti-PD1 antibody is administered intraperitoneally. Dosing continues for a defined period (e.g., 3 weeks).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors are excised. A portion of the tumor is processed for flow cytometry or immunohistochemistry to analyze immune cell populations (e.g., CD68+ macrophages, CD8+ T-cells).

-